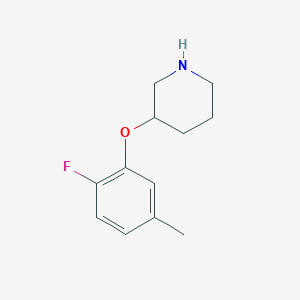
5-Bromo-3-(bromomethyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the bromination of 3-(bromomethyl)-2-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-2-fluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-fluoropyridine.
Oxidation: Pyridine N-oxides.
Reduction: 3-(Methyl)-2-fluoropyridine.
Applications De Recherche Scientifique
5-Bromo-3-(bromomethyl)-2-fluoropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the development of biologically active molecules for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism by which 5-Bromo-3-(bromomethyl)-2-fluoropyridine exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-2-fluoropyridine: Lacks the additional bromine atom at the 5-position.
5-Bromo-2-fluoropyridine: Lacks the bromomethyl group at the 3-position.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties
Propriétés
Formule moléculaire |
C6H4Br2FN |
|---|---|
Poids moléculaire |
268.91 g/mol |
Nom IUPAC |
5-bromo-3-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
Clé InChI |
OODRQECUFLHNBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
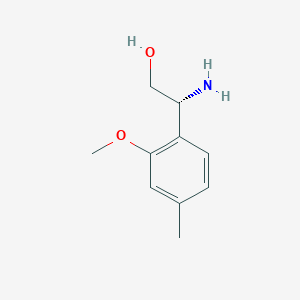

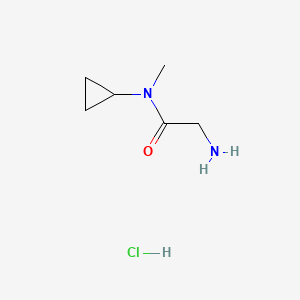
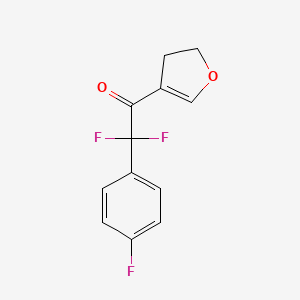
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)


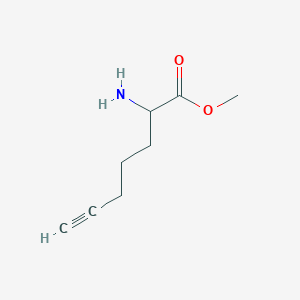
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
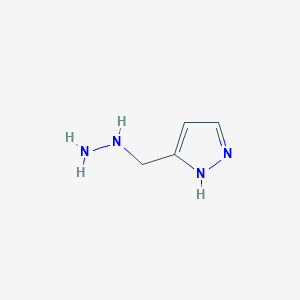
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
